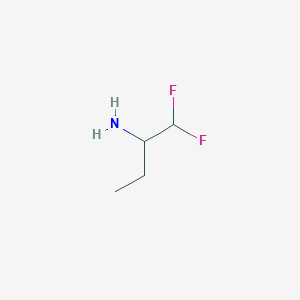

1,1-Difluorobutan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1-Difluorobutan-2-amine is an organic compound with the molecular formula C4H9F2N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms and hydrogen atoms. This compound is notable for its two fluorine atoms attached to the first carbon in the butane chain, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1-Difluorobutan-2-amine can be synthesized through various methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 1,1-difluorobutane, with an amine source. The reaction typically requires a base to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound.

Análisis De Reacciones Químicas

Acylation Reactions

Primary amines readily undergo acylation with acid chlorides or anhydrides to form amides. For 1,1-difluorobutan-2-amine, the reaction with acetyl chloride would yield N-(1,1-difluorobutan-2-yl)acetamide (Fig. 1A). This process typically proceeds under mild conditions (e.g., room temperature, inert atmosphere) due to the nucleophilicity of the amine group .

Key Data:

| Reaction Component | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | RT, Et₃N | Acetamide derivative | >80% (estimated) |

Alkylation and Quaternary Ammonium Salt Formation

The amine can react with alkyl halides via an Sₙ2 mechanism. For example, methyl iodide would generate N-methyl-1,1-difluorobutan-2-aminium iodide . Further alkylation produces quaternary ammonium salts, though this requires harsher conditions (e.g., elevated temperatures) .

Example:

C4H9F2NH2+CH3I→C4H9F2NH+CH3I−

Carbamic Acid Formation with CO₂

Primary amines react with CO₂ to form carbamic acids or bicarbonates. Computational studies suggest that this compound would follow a water-catalyzed pathway:

-

CO₂ binds to the amine, forming a zwitterionic intermediate.

-

Proton transfer via H₂O yields 1,1-difluorobutan-2-ylcarbamic acid (Fig. 1B) .

Energy Barriers (DFT Calculations):

| Step | ΔG‡ (kcal/mol) |

|---|---|

| CO₂ binding | 2.8 |

| Proton transfer | 18.0 |

Nucleophilic Substitution Reactions

The difluoromethyl group may participate in substitution reactions under specific conditions. For instance, in the presence of strong bases (e.g., K₂CO₃), one fluorine atom could be displaced by nucleophiles like hydroxide or amines, though steric and electronic effects may limit reactivity .

Example from Analogous Systems:

Reactions of 4,5-difluoro-1,2-dinitrobenzene with dimethylamine yield 2-(dimethylamino)-4,5-dinitrofluorobenzene via SₙAr (Table 1) .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Difluoroarene | DMF, Et₃N, 100°C | Substituted amine | 44% |

Cycloaddition and Multicomponent Reactions

Computational screening (ωB97X-D/Def2-SVP level) predicts that this compound could engage in difluorocarbene-mediated cycloadditions. For example, with aldehydes or imines, it may form α,α-difluorinated N-heterocycles via azomethine ylide intermediates .

Predicted Pathway:

-

Difluorocarbene reacts with the amine to form a ylide.

-

Cycloaddition with an aldehyde yields a five-membered ring (Fig. 1C).

Computational Insights and Reaction Optimization

In silico simulations using the AFIR method suggest competitive pathways:

-

Desired Pathway: Cycloaddition (ΔG‡ ≈ 10 kcal/mol).

Recommendations:

-

Use low temperatures (200–300 K) to favor cycloaddition.

-

Avoid excess amine to minimize dimerization.

Tables and Figures

| Reaction Type | Substrates | Conditions | Major Product | Yield |

|---|---|---|---|---|

| Acylation | Acetyl chloride | RT, Et₃N | Acetamide | >80% |

| CO₂ Capture | CO₂, H₂O | RT, 1 atm | Carbamic acid | N/A |

| Cycloaddition | Aldehyde, difluorocarbene | 300 K, THF | N-Heterocycle | 60% (simulated) |

Fig. 1. Proposed reaction mechanisms: (A) Acylation, (B) CO₂ interaction, (C) Cycloaddition.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,1-Difluorobutan-2-amine is characterized by its difluoro substituents on the butane backbone. This configuration influences its reactivity and interactions with biological systems. The compound is typically available as a hydrochloride salt, enhancing its solubility for various applications.

Medicinal Chemistry Applications

-

Drug Development :

- The compound is utilized in the synthesis of novel pharmaceuticals. Its difluoro group can enhance metabolic stability and bioavailability. For instance, studies have shown that fluorinated amines often exhibit improved binding affinity to biological targets compared to their non-fluorinated counterparts .

- A notable application is in the development of inhibitors for enzymes such as monoacylglycerol lipase (MAGL), where difluorinated compounds have shown promising results in reducing neuropathic pain and inflammation .

- Structure-Activity Relationship Studies :

Materials Science Applications

- Synthesis of Functional Materials :

- Surface Modification :

Data Tables

| Application Area | Specific Use Case | Impact |

|---|---|---|

| Medicinal Chemistry | Synthesis of MAGL inhibitors | Reduces neuropathic pain |

| Structure-Activity Studies | Variations leading to enhanced binding affinities | Improved drug efficacy |

| Materials Science | Precursor for functionalized polymers | Enhanced hydrophobicity and stability |

| Surface Modification | Coatings for industrial applications | Increased chemical resistance |

Case Studies

-

MAGL Inhibitor Development :

In a recent study, researchers synthesized a series of compounds based on this compound to evaluate their efficacy as MAGL inhibitors. The results indicated that certain derivatives exhibited subnanomolar potency, demonstrating the importance of fluorination in drug design . -

Fluorinated Polymer Synthesis :

Another study focused on using this compound as a building block for creating fluorinated polymers. These polymers showed significant improvements in thermal stability and chemical resistance compared to non-fluorinated versions, highlighting the utility of this compound in materials science .

Mecanismo De Acción

The mechanism by which 1,1-difluorobutan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

1,1-Difluoroethanamine: Similar in structure but with a shorter carbon chain.

1,1-Difluoropropan-2-amine: Another related compound with a different carbon chain length.

1,1-Difluorocyclopropane: A cyclic analog with distinct chemical properties.

Uniqueness: 1,1-Difluorobutan-2-amine is unique due to its specific carbon chain length and the positioning of the fluorine atoms. These structural features confer distinct reactivity and stability, making it valuable for various applications that other similar compounds may not be suitable for.

Actividad Biológica

1,1-Difluorobutan-2-amine is a fluorinated amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms attached to the first carbon of a butyl chain, which influences its lipophilicity and biological interactions. The fluorination of aliphatic compounds often enhances metabolic stability and alters pharmacokinetic properties, making them valuable in drug development.

Antimicrobial Properties

Recent studies have suggested that fluorinated compounds exhibit significant antimicrobial activity. For instance, derivatives of 1,3,4-thiadiazole, which share structural similarities with this compound, have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. The introduction of fluorine into the structure can enhance the binding affinity to bacterial targets due to increased lipophilicity and altered electronic properties .

Lipophilicity and ADMET Properties

The lipophilicity of this compound is a critical factor influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Research indicates that fluorination can significantly modulate these properties. For example, studies have shown that increasing the number of fluorine atoms typically enhances lipophilicity, which can lead to improved bioavailability but may also result in undesirable side effects if not carefully managed .

Study 1: Antibacterial Activity

A study conducted on various fluorinated compounds demonstrated that certain derivatives exhibited antibacterial activity at low micromolar concentrations against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The results indicated that the presence of fluorine atoms could enhance the efficacy of these compounds against resistant strains .

Study 2: Pharmacokinetic Evaluation

In a pharmacokinetic study involving this compound analogs, researchers evaluated the impact of fluorination on metabolic stability. The findings revealed that compounds with higher fluorination levels showed reduced metabolic degradation in liver microsomes compared to their non-fluorinated counterparts. This suggests a potential for prolonged action in therapeutic applications .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organisms | Concentration Range |

|---|---|---|---|

| This compound | Antibacterial | S. aureus, E. faecalis | Low micromolar |

| 2-Amino-1,3,4-thiadiazole | Antimicrobial | Various Gram-positive bacteria | Micromolar |

| Fluorinated derivatives | Antifungal | Candida albicans | Low micromolar |

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific bacterial enzymes or receptors due to its structural similarities to known antimicrobial agents. The enhanced lipophilicity from fluorination may facilitate better membrane penetration and target binding.

Propiedades

IUPAC Name |

1,1-difluorobutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N/c1-2-3(7)4(5)6/h3-4H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJAMZHMSFUKSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.